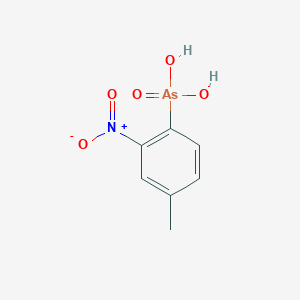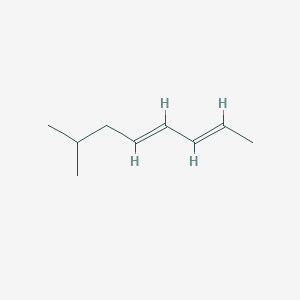
7-Methyl-2,4-octadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-2,4-octadiene is an organic compound with the molecular formula C9H16. It is a type of diene, which means it contains two double bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2,4-octadiene typically involves the use of magnesium organic compounds and orotonaldehyde (2-butene) as starting materials. The reaction conditions often include specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the compound can be synthesized through radical copolymerization processes. This involves the use of long-chain α-olefins and functional monomers, catalyzed by Lewis acids such as scandium trifluoromethanesulfonate .
Análisis De Reacciones Químicas
Types of Reactions: 7-Methyl-2,4-octadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: It can be reduced to form saturated hydrocarbons.
Substitution: The double bonds in the compound make it susceptible to electrophilic addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogens like bromine or chlorine can be used under controlled conditions.
Major Products Formed:
Oxidation: Epoxides and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
7-Methyl-2,4-octadiene has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of high molecular weight polymers and copolymers.
Mecanismo De Acción
The mechanism of action of 7-Methyl-2,4-octadiene involves its interaction with various molecular targets through its double bonds. These interactions can lead to the formation of new chemical bonds, resulting in the synthesis of more complex molecules. The pathways involved include radical polymerization and metathesis reactions .
Comparación Con Compuestos Similares
2,4-Octadiene: This compound shares the diene structure but differs in the position of the methyl group.
2,7-Octadiene, 4-methyl-: Another similar compound with variations in the position of double bonds and methyl groups.
Uniqueness: 7-Methyl-2,4-octadiene is unique due to its specific arrangement of double bonds and the position of the methyl group, which imparts distinct chemical properties and reactivity compared to its analogs .
Propiedades
Fórmula molecular |
C9H16 |
|---|---|
Peso molecular |
124.22 g/mol |
Nombre IUPAC |
(2E,4E)-7-methylocta-2,4-diene |
InChI |
InChI=1S/C9H16/c1-4-5-6-7-8-9(2)3/h4-7,9H,8H2,1-3H3/b5-4+,7-6+ |
Clave InChI |
LLCIDQNOIXWXCW-YTXTXJHMSA-N |
SMILES isomérico |
C/C=C/C=C/CC(C)C |
SMILES canónico |
CC=CC=CCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


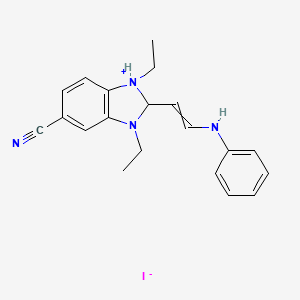
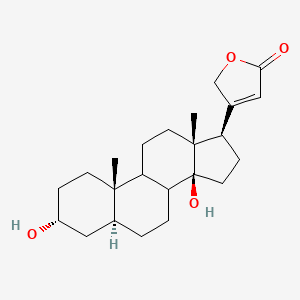

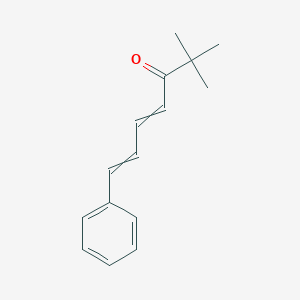
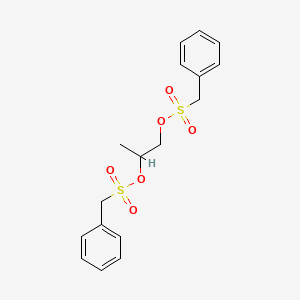
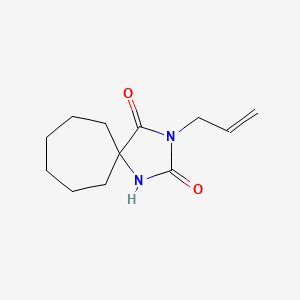
![1-[2-(1H-Indol-3-YL)ethyl]-3-(methoxycarbonyl)pyridin-1-ium bromide](/img/structure/B14742354.png)
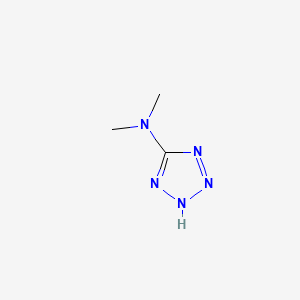

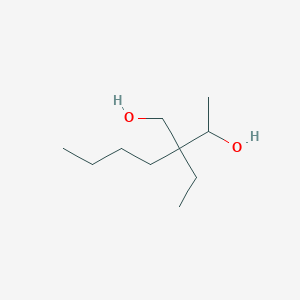
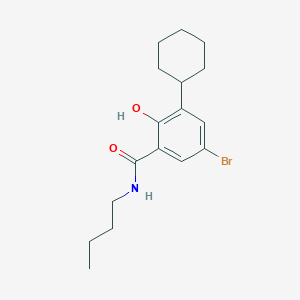
![Benzyl {[(propan-2-yl)oxy][(propan-2-yl)peroxy]phosphoryl}acetate](/img/structure/B14742386.png)
![4-(pentylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14742398.png)
